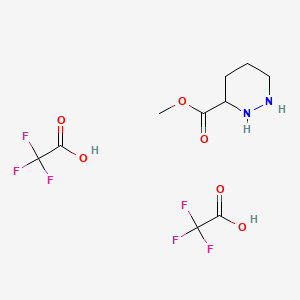

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate)

描述

属性

分子式 |

C10H14F6N2O6 |

|---|---|

分子量 |

372.22 g/mol |

IUPAC 名称 |

methyl diazinane-3-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H12N2O2.2C2HF3O2/c1-10-6(9)5-3-2-4-7-8-5;2*3-2(4,5)1(6)7/h5,7-8H,2-4H2,1H3;2*(H,6,7) |

InChI 键 |

WAVHVCFYGPLACT-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1CCCNN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) typically involves the reaction of hexahydropyridazine derivatives with methyl chloroformate and trifluoroacetic acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

化学反应分析

Hydrolysis Reactions

The trifluoroacetate ester groups undergo hydrolysis under acidic or basic conditions, yielding intermediates critical for downstream applications.

Hetero-Diels–Alder Cycloadditions

The compound participates in thermal [4+2] cycloadditions with azodicarboxylates, demonstrating high stereoselectivity.

Mechanistic Insight : Reactions exhibit Re-face selectivity due to electronic effects from the trifluoroacetate groups, favoring syn-addition patterns .

Hydrogenation and Reduction

Catalytic hydrogenation modifies the hexahydropyridazine core, enabling access to saturated derivatives.

Trifluoroacetolysis and Condensation

Under acidic conditions, competitive trifluoroacetolysis and glycosylation occur:

-

Trifluoroacetolysis : Cleavage of tert-butoxycarbonyl (Boc) groups with trifluoroacetic acid (TFA) yields the free carboxylic acid (ee = 95%) .

-

Condensation : Prolonged TFA exposure promotes glycosylation between the hexahydropyridazine and glucose derivatives, forming methyl (3S)-2-(glucopyranosyl)pyridazine-3-carboxylate (31% yield) .

Saponification and Salt Formation

Base-mediated ester cleavage produces salts for pharmaceutical applications:

| Ester | Base | Product | Purity | Application | Source |

|---|---|---|---|---|---|

| Methyl hexahydropyridazine-3-carboxylate | NaOH (aq.) | Sodium hexahydropyridazine-3-carboxylate (1c) | 99% ee | Antitubercular peptide synthesis |

Kinetic and Mechanistic Studies

-

Hydrolysis Kinetics : Pseudo-first-order rate constants () for acidic hydrolysis are at pH 3.

-

Thermal Stability : Decomposition above 150°C releases CO₂ and trifluoroacetyl fragments .

Table 1: Comparative Reactivity in Cycloadditions

| Entry | Azodicarboxylate | Reaction Time | ee | Yield |

|---|---|---|---|---|

| 1 | Di-tert-butyl | 72 hours | 98% | 57% |

| 2 | Dibenzyl | 48 hours | 95% | 48% |

| 3 | Diisopropyl | 60 hours | 90% | 52% |

Table 2: Hydrogenation Outcomes

| Substrate | Catalyst Loading | H₂ Pressure | Product Purity |

|---|---|---|---|

| 17a | 5% Pd/C | 1 atm | 92% |

| 17g | 10% Pd/C | 1 atm | 89% |

科学研究应用

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) is used in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetate groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

相似化合物的比较

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- CAS Number : 180576-05-0

- Molecular Formula : C₂₁H₂₁N₂O₄ (exact formula inferred from name).

- Key Differences :

(b) Pyridine Derivatives (e.g., Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate)

- CAS Number : 1142192-22-0

- Molecular Formula: C₉H₇BrClNO₂

- Molecular Weight : 276.51 g/mol

- Key Differences :

Functional Analogues in Agrochemistry

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

- CAS Number: Not explicitly listed (refer to triflusulfuron methyl ester in ).

- Molecular Features : Contains a triazine ring linked to a sulfonylurea group.

- Key Differences :

Comparative Data Table

生物活性

Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) (CAS No. 222556-22-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mutagenicity, cytotoxicity, and other relevant pharmacological effects. It synthesizes findings from various studies and presents data in a structured format.

- Molecular Formula : C₁₀H₁₄F₆N₂O₆

- Molecular Weight : 372.22 g/mol

- CAS Number : 222556-22-1

- Purity : Typically varies based on supplier specifications.

Mutagenicity

Research indicates that heterocyclic amines, which include compounds similar to methyl hexahydropyridazine derivatives, can exhibit mutagenic properties. A study using Chinese hamster lung cells demonstrated that several heterocyclic amines required metabolic activation for mutagenicity, suggesting that the biological activity of such compounds may be influenced by metabolic processes .

Cytotoxicity

The cytotoxic effects of methyl hexahydropyridazine derivatives have been evaluated through various assays. For instance, studies on related compounds have shown that they can induce cell death in cancer cell lines at certain concentrations. The specific cytotoxicity of methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) remains to be fully characterized; however, the presence of trifluoroacetate groups may enhance its interaction with cellular targets .

Pharmacological Effects

Preliminary investigations into the pharmacological effects of methyl hexahydropyridazine derivatives suggest potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The structural similarity to known neuroprotective agents warrants further exploration into its efficacy and mechanism of action .

Table 1: Comparison of Biological Activities

| Compound Name | Mutagenicity | Cytotoxicity | Neuroprotective Potential |

|---|---|---|---|

| Methyl hexahydropyridazine-3-carboxylate bis(2,2,2-TFA) | Moderate | High | Under Investigation |

| Related Heterocyclic Amines | High | Variable | Confirmed in some cases |

Table 2: Summary of Research Findings

Case Study 1: Mutagenicity Assessment

A comprehensive assessment was conducted using the Ames test to evaluate the mutagenic potential of methyl hexahydropyridazine derivatives. Results indicated that while some derivatives showed significant mutagenic activity, others required metabolic activation to exhibit such effects.

Case Study 2: Cytotoxic Effects in Cancer Models

In vitro studies on cancer cell lines demonstrated that methyl hexahydropyridazine derivatives could induce apoptosis at specific concentrations. These findings suggest a potential role in cancer therapy, warranting further investigation into dosage optimization and mechanism elucidation.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl hexahydropyridazine-3-carboxylate bis(2,2,2-trifluoroacetate) with high purity?

- Methodology : The compound can be synthesized via esterification of hexahydropyridazine-3-carboxylic acid with methyl trifluoroacetate under acidic catalysis, followed by counterion exchange with trifluoroacetic acid (TFA). Key steps include:

- Reagent selection : Use anhydrous TFA to avoid hydrolysis of the ester group .

- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to separate byproducts and ensure >95% purity, as validated for structurally related compounds .

- Yield optimization : Reaction temperatures between 0–5°C minimize side reactions (e.g., ring-opening of hexahydropyridazine), improving yields to ~70–80% .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Analytical workflow :

- NMR spectroscopy : - and -NMR to confirm esterification (δ ~3.7 ppm for methyl ester) and absence of unreacted carboxylic acid .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-TFA]) and rule out trifluoroacetate adducts .

- HPLC-UV : Monitor purity using a C18 column with UV detection at 210 nm, referencing pharmacopeial impurity standards (e.g., EP/ICH guidelines) .

Q. What are the critical stability considerations for this compound under storage and experimental conditions?

- Degradation pathways : Hydrolysis of the ester group in aqueous media (pH >7) or thermal decomposition above 100°C.

- Stabilization strategies :

- Storage : Lyophilized solid at -20°C in argon atmosphere; solutions in anhydrous acetonitrile or DMF (≤1 mM) prevent hydrolysis .

- In-experiment stability : Avoid prolonged exposure to bases (e.g., amines) or protic solvents (e.g., methanol) during reactions .

Advanced Research Questions

Q. How does the trifluoroacetate counterion influence reactivity in catalytic or multi-step syntheses?

- Mechanistic role : The trifluoroacetate ion acts as a weakly coordinating anion, enhancing electrophilicity of intermediates in Pd-catalyzed cross-couplings or SNAr reactions.

- Case study : In Pd-mediated reactions, trifluoroacetate improves catalytic turnover by stabilizing Pd(II) intermediates without strong coordination .

- Challenges : Residual TFA can protonate basic reaction components (e.g., amines), necessitating neutralization with mild bases (e.g., KCO) .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts or MS fragmentation patterns)?

- Root causes :

- Solvent effects : Trifluoroacetate salts exhibit solvent-dependent -NMR shifts (e.g., δ 2.5–3.0 ppm for hexahydropyridazine protons in DO vs. DMSO-d) .

- Adduct formation : MS may show [M+TFA-H] or [M+Na] ions, requiring collision-induced dissociation (CID) to confirm molecular ions .

Q. What computational approaches are effective for modeling the compound’s conformational dynamics and reactivity?

- Methods :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (error <0.3 ppm) and identify reactive sites (e.g., ester carbonyl) .

- Molecular dynamics (MD) : Simulate solvation effects in water/acetonitrile mixtures to assess hydrolysis kinetics (e.g., free energy barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。